6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide
CAS No.: 954263-96-8
VCID: VC8334808
Molecular Formula: C7H7N3S2
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide - 954263-96-8](/images/structure/VC8334808.png)
Description |
6-Methylimidazo[2,1-b] thiazole-5-carbothioamide is a complex organic compound with a molecular formula of C7H7N3S2 and a molecular weight of 197.3 g/mol. It is identified by the CAS number 954263-96-8 . This compound belongs to the imidazo-thiazole class, which is known for its diverse biological activities, including antimicrobial and potential therapeutic applications. Synthesis and Related CompoundsThe synthesis of compounds related to 6-Methylimidazo[2,1-b] thiazole-5-carbothioamide often involves complex organic chemistry techniques. For instance, similar imidazo-thiazole derivatives have been synthesized through various methods, including the use of alkylidene and cycloalkylidene hydrazides to form carbohydrazides . These compounds are typically characterized using techniques like UV, IR, NMR, and mass spectrometry. Biological ActivitiesWhile specific biological activity data for 6-Methylimidazo[2,1-b] thiazole-5-carbothioamide is limited, compounds within the imidazo-thiazole class have shown promising antimicrobial properties. For example, some derivatives have demonstrated activity against bacteria such as Staphylococcus epidermidis . The presence of thiazole rings in compounds often contributes to their biological activity, including anticonvulsant, antitumor, and antibacterial effects . Research Findings and Future DirectionsResearch on imidazo-thiazole compounds highlights their potential in drug development due to their diverse biological activities. Future studies could focus on optimizing the synthesis of 6-Methylimidazo[2,1-b] thiazole-5-carbothioamide and exploring its specific biological properties, potentially leading to new therapeutic applications. Availability and Commercial Use6-Methylimidazo[2,1-b] thiazole-5-carbothioamide is available from chemical suppliers like Kemix Pty Ltd and Parchem, offering various quantities with lead times for delivery . The compound is not explicitly listed as being used in commercial products, but its availability suggests potential interest in research and development applications. |
---|---|
CAS No. | 954263-96-8 |
Product Name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide |
Molecular Formula | C7H7N3S2 |
Molecular Weight | 197.3 g/mol |
IUPAC Name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide |
Standard InChI | InChI=1S/C7H7N3S2/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11) |
Standard InChIKey | VGDQUXAYRAZUGT-UHFFFAOYSA-N |
SMILES | CC1=C(N2C=CSC2=N1)C(=S)N |
Canonical SMILES | CC1=C(N2C=CSC2=N1)C(=S)N |
PubChem Compound | 16790119 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume